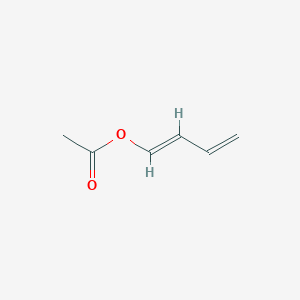
1-Acetoxy-1,3-butadien
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-1,3-butadiene (1-ABD) can be generated by potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride. The product is a mixture of cis and trans forms, that has been confirmed by its physical properties and IR spectra. It is reported to be formed as a major product during the acetoxylation of 1,3-butadiene (BD) in gas-phase in the presence of Pd-KOAc (palladium-potassium acetate) catalyst. 1-ABD participates as 2Π or 4Π diene in cycloaddition reactions. Enantioselective Diels Alder reaction of 2-methoxy-5-methyl-1,4-benzoquinone with 1-ABD in the presence of molecular sieves (mesh size:4Å) has been reported.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
1-Acetoxy-1,3-butadien (1-ABD) wird in verschiedenen chemischen Syntheseprozessen eingesetzt . Es kann durch eine von Kalium- oder Natriumacetat katalysierte Reaktion zwischen Crotonaldehyd und Essigsäureanhydrid erzeugt werden .
Polymer-Vorläufer
Effiziente difunktionelle Umsetzungen von 1,3-Butadien ermöglichen einen einfachen Zugang zur Synthese verschiedener Polymer-Vorläufer, darunter Adiponitril, Adipaldehyd und Adipinsäurediester .
Cycloadditionsreaktionen
1-ABD nimmt als 2Π- oder 4Π-Dien an Cycloadditionsreaktionen teil . Diese Eigenschaft macht es nützlich bei der Synthese komplexer organischer Moleküle.
Enantioselektive Diels-Alder-Reaktion
Es wurde über eine enantioselektive Diels-Alder-Reaktion von 2-Methoxy-5-methyl-1,4-benzochinon mit 1-ABD in Gegenwart von Molekularsieben berichtet . Diese Reaktion ist nützlich bei der Synthese chiraler Verbindungen.
Reaktion mit Dienophilen
1-ABD wird für die Reaktion mit Dienophilen wie Maleimiden, einem Juglon, einem Butin-1,4-dion und Methyl-2-(4-Methylphenyl)-2H-azirin-3-carboxylat verwendet . Diese Reaktionen sind nützlich bei der Synthese heterocyclischer Verbindungen.
Photokatalyse mit sichtbarem Licht
1-ABD wird in der Photokatalyse mit sichtbarem Licht eingesetzt . Diese Anwendung ist nützlich in der grünen Chemie, da sie den Bedarf an energieaufwendigen Eingaben reduziert.
Intermolekulare Oxa-Pictet-Spengler-Cyclisierung
1-ABD wird als Reaktant während der intermolekularen Oxa-Pictet-Spengler-Cyclisierung verwendet . Diese Reaktion ist nützlich bei der Synthese von Tetrahydroisochinolin-Derivaten.
Katalysatorentwicklung
Die Entwicklung effizienter katalytischer Systeme spielt eine Schlüsselrolle bei der Ermöglichung von atomökonomischen und selektiven Prozessen
Wirkmechanismus
Target of Action
1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .
Mode of Action
The interaction of 1-ABD with its targets involves cycloaddition reactions , specifically Diels-Alder reactions . In these reactions, 1-ABD acts as a diene, combining with a dienophile to form a cyclic compound. For example, it has been reported to undergo an enantioselective Diels Alder reaction with 2-methoxy-5-methyl-1,4-benzoquinone .
Biochemical Pathways
1-ABD is involved in the acetoxylation pathway of 1,3-butadiene (BD) in the gas phase . This pathway is catalyzed by palladium-potassium acetate (Pd-KOAc), resulting in the formation of 1-ABD as a major product .
Pharmacokinetics
It is a liquid at room temperature with a density of 0.945 g/mL at 25 °C . Its boiling point is 60-61 °C at 40 mmHg , indicating that it could potentially be volatile and rapidly absorbed and distributed in the body.
Result of Action
The primary result of 1-ABD’s action is the formation of cyclic compounds through cycloaddition reactions . These reactions can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.
Action Environment
The action of 1-ABD is influenced by environmental factors such as temperature and pressure . Its volatility suggests that it could potentially be less stable and less effective in environments with high temperatures or pressures . Additionally, its reactivity in cycloaddition reactions may be affected by the presence of catalysts, such as Pd-KOAc .
Eigenschaften
CAS-Nummer |
1515-76-0 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
[(1Z)-buta-1,3-dienyl] acetate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4- |
InChI-Schlüssel |
NMQQBXHZBNUXGJ-PLNGDYQASA-N |
SMILES |
CC(=O)OC=CC=C |
Isomerische SMILES |
CC(=O)O/C=C\C=C |
Kanonische SMILES |
CC(=O)OC=CC=C |
| 35694-20-3 1515-76-0 |
|
Piktogramme |
Flammable; Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


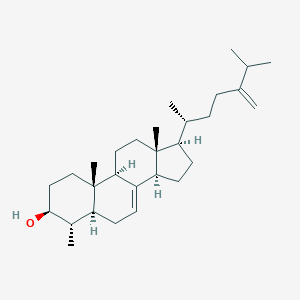

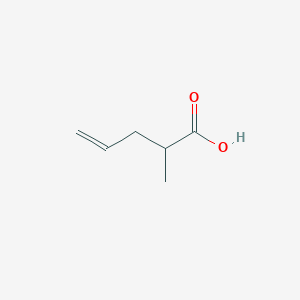
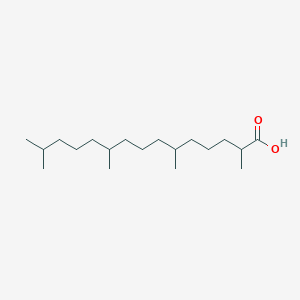
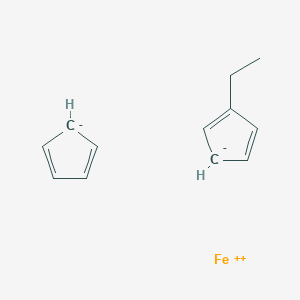
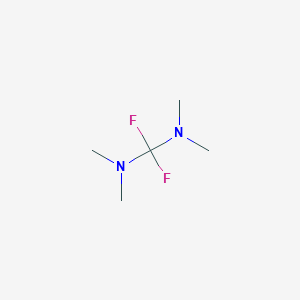
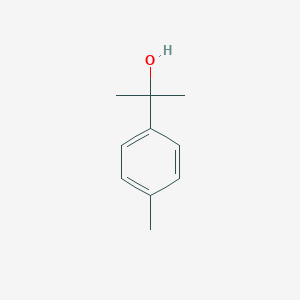
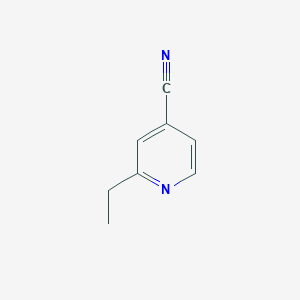
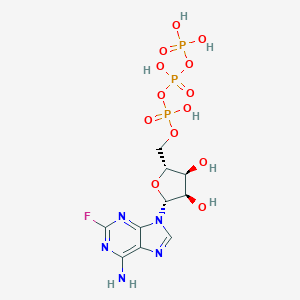
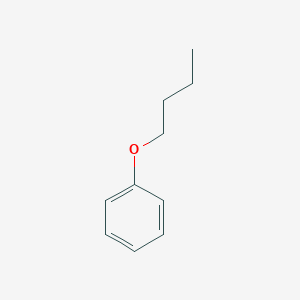
![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)
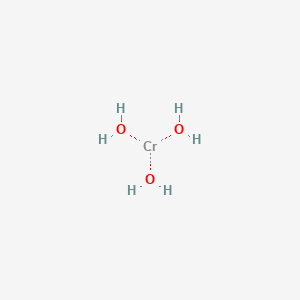

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
